L-サッカロピン

概要

説明

L-サッカロピンは、アミノ酸リジンの代謝における中間体です。これは、真菌とユーグレナで発生するα-アミノアジピン酸経路におけるリジンの前駆体です。哺乳類と高等植物では、L-サッカロピンはリジンの分解における中間体であり、リジンとα-ケトグルタル酸の縮合によって形成されます .

科学的研究の応用

L-Saccharopine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various compounds.

作用機序

L-サッカロピンは、リジン代謝における役割を通じてその効果を発揮します。この化合物は、リジンとα-ケトグルタル酸の縮合によって形成され、リジン-ケトグルタル酸レダクターゼによって触媒されます。その後、サッカロピンデヒドロゲナーゼによって加水分解され、グルタミン酸とα-アミノアジピン酸-δ-セミアルデヒドが生成されます . この経路は、リジンの分解と体内のそのレベルの調節に不可欠です .

類似の化合物との比較

L-サッカロピンは、リジン代謝に関与する他の化合物と似ています。例えば:

α-アミノアジピン酸-δ-セミアルデヒド: L-サッカロピンの酸化の直接生成物。

グルタミン酸: L-サッカロピンの加水分解の別の生成物。

ピペコリン酸: リジンの代替分解経路に関与する.

L-サッカロピンは、α-アミノアジピン酸経路における特定の役割とそのリジンの合成と分解の両方への関与により、独特です .

生化学分析

Biochemical Properties

L-Saccharopine is formed through the condensation of lysine and α-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase. This reaction results in the production of saccharopine, which is then oxidized by saccharopine dehydrogenase to produce α-aminoadipate semialdehyde and glutamate . The enzymes lysine-ketoglutarate reductase and saccharopine dehydrogenase are bifunctional, meaning they possess two distinct catalytic activities within a single polypeptide chain . These interactions are essential for the proper functioning of the lysine degradation pathway.

Cellular Effects

L-Saccharopine has significant effects on various types of cells and cellular processes. It influences cell function by participating in the lysine degradation pathway, which is crucial for maintaining amino acid homeostasis. The presence of L-Saccharopine can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the accumulation of saccharopine has been linked to disruptions in cellular metabolism and can lead to cellular stress responses.

Molecular Mechanism

The molecular mechanism of L-Saccharopine involves its role as an intermediate in the lysine degradation pathway. It binds to lysine-ketoglutarate reductase, facilitating the condensation of lysine and α-ketoglutarate to form saccharopine . Subsequently, saccharopine dehydrogenase oxidizes saccharopine to produce α-aminoadipate semialdehyde and glutamate . These reactions are critical for the proper catabolism of lysine and the regulation of amino acid levels within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Saccharopine can change over time. The stability and degradation of saccharopine are important factors to consider in experimental studies. Over time, saccharopine may degrade, leading to changes in its concentration and subsequent effects on cellular function . Long-term studies have shown that the accumulation of saccharopine can result in cellular stress and metabolic imbalances.

Dosage Effects in Animal Models

The effects of L-Saccharopine vary with different dosages in animal models. At low doses, saccharopine may have minimal impact on cellular function. At higher doses, it can lead to toxic effects and disrupt normal cellular processes . Studies have shown that excessive accumulation of saccharopine can result in adverse effects, including cellular stress and metabolic disturbances.

Metabolic Pathways

L-Saccharopine is involved in the lysine degradation pathway, where it is converted into α-aminoadipate through a series of enzymatic reactions . The enzymes lysine-ketoglutarate reductase and saccharopine dehydrogenase play key roles in this pathway . These reactions are essential for the proper catabolism of lysine and the regulation of amino acid levels within the cell.

Transport and Distribution

Within cells and tissues, L-Saccharopine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of saccharopine can impact its activity and function within the cell.

Subcellular Localization

L-Saccharopine is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct saccharopine to specific organelles, such as mitochondria . The subcellular localization of saccharopine is crucial for its role in the lysine degradation pathway and its impact on cellular metabolism.

準備方法

L-サッカロピンは酵素的に調製できます。最初のステップは、リジンとα-ケトグルタル酸の縮合であり、リジン-ケトグルタル酸レダクターゼによって触媒されてL-サッカロピンが形成されます。続いて、L-サッカロピンは、サッカロピンデヒドロゲナーゼによってグルタミン酸とα-アミノアジピン酸-δ-セミアルデヒドに加水分解されます .

化学反応の分析

L-サッカロピンは、いくつかの種類の化学反応を受けます。

酸化: L-サッカロピンは酸化されてα-アミノアジピン酸-δ-セミアルデヒドとグルタミン酸を形成します.

還元: L-サッカロピンの還元はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

置換: L-サッカロピンは置換反応を受ける可能性があり、特にそのアミノ基とカルボキシル基が関与します。

これらの反応に使用される一般的な試薬には、酸素のような酸化剤と2-メルカプトエタノールのような還元剤が含まれます . これらの反応から生成される主要な生成物は、α-アミノアジピン酸-δ-セミアルデヒドとグルタミン酸です .

科学研究への応用

L-サッカロピンには、いくつかの科学研究への応用があります。

化学: さまざまな化合物の合成における中間体として使用されます。

生物学: L-サッカロピンは、リジン代謝における役割とその代謝経路への関与について研究されています.

医学: L-サッカロピンに関する研究には、サッカロピン尿症や高リジン血症などの代謝性疾患の診断と理解における潜在的な役割が含まれます.

類似化合物との比較

L-Saccharopine is similar to other compounds involved in lysine metabolism, such as:

Alpha-aminoadipic-delta-semialdehyde: A direct product of L-Saccharopine oxidation.

Glutamate: Another product of L-Saccharopine hydrolysis.

Pipecolic acid: Involved in an alternative lysine degradation pathway.

L-Saccharopine is unique due to its specific role in the alpha-aminoadipate pathway and its involvement in both the synthesis and degradation of lysine .

特性

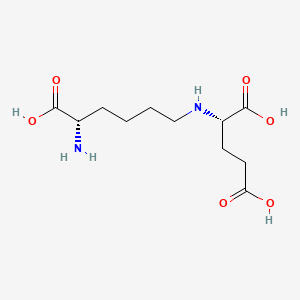

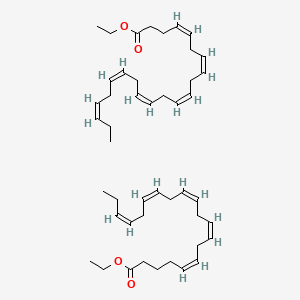

IUPAC Name |

(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGJAHTZVHVLOT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862507 | |

| Record name | Saccharopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Saccharopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

997-68-2 | |

| Record name | Saccharopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Saccharopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Saccharopine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saccharopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACCHAROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBQ73O8W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Saccharopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 250 °C | |

| Record name | Saccharopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-saccharopine?

A1: L-saccharopine has the molecular formula C11H23N3O6 and a molecular weight of 293.32 g/mol.

Q2: Is there spectroscopic data available for L-saccharopine?

A2: While the provided abstracts do not offer detailed spectroscopic data, techniques like NMR and IR spectroscopy are commonly employed to characterize L-saccharopine. []

Q3: What enzymes are involved in the formation and breakdown of L-saccharopine?

A3: L-saccharopine is formed by the enzyme lysine-ketoglutarate reductase (LKR) and hydrolyzed by saccharopine dehydrogenase (SDH). [, , , , ] In many organisms, these two enzymes exist as a bifunctional polypeptide, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). [, , , ]

Q4: What are the substrates and products of the reactions catalyzed by LKR and SDH?

A4: LKR catalyzes the NADPH-dependent condensation of lysine and α-ketoglutarate to form L-saccharopine. [, ] SDH then catalyzes the NAD+-dependent oxidative deamination of L-saccharopine to produce lysine and α-ketoglutarate. [, , ]

Q5: What is the kinetic mechanism of SDH?

A5: Studies suggest an ordered sequential mechanism for SDH, with NAD+ binding before L-saccharopine in the physiological direction. [] The release of products, lysine, α-ketoglutarate, and NADH, also follows a specific order. []

Q6: How does pH affect the activity of SDH?

A6: SDH activity is pH-dependent. Research indicates an optimal pH of 7.0 for the reaction involving L-saccharopine formation, while L-saccharopine oxidation by SDH is optimal at pH 9.0. []

Q7: Are there any known inhibitors of SDH?

A7: Research has identified saccharopine itself as a potent dead-end inhibitor of SDH, particularly in the condensation reactions involving lysine and α-ketoglutarate or pyruvate. [] This inhibition occurs through the formation of an abortive E·NADH·saccharopine complex. []

Q8: What is the role of L-saccharopine in lysine biosynthesis?

A8: L-saccharopine is an intermediate in the α-aminoadipate pathway, a less common route for lysine biosynthesis found in some fungi and euglena. [] In these organisms, L-saccharopine is formed from α-aminoadipate semialdehyde and glutamate by saccharopine reductase and then converted to lysine by SDH. []

Q9: What is the role of L-saccharopine in lysine catabolism?

A9: In mammals and plants, L-saccharopine is an intermediate in the primary pathway for lysine degradation. [, , , , , , , ] The breakdown of lysine via L-saccharopine can produce glutamate, which can be further utilized for proline synthesis. []

Q10: How does the regulation of L-saccharopine metabolism differ between plants and animals?

A10: Studies suggest that the regulation of lysine catabolism, particularly at the LKR/SDH level, may differ between plants and animals. [] The linker region between the LKR and SDH domains, which influences enzyme activity, is present only in plant LKR/SDH enzymes. [] Additionally, plant LKR/SDH activity can be regulated by casein kinase 2 phosphorylation, a mechanism not yet confirmed in animals. []

Q11: What are the potential implications of disrupting L-saccharopine degradation?

A11: Impaired L-saccharopine degradation, often due to mutations in the SDH domain of LKR/SDH, can lead to the accumulation of L-saccharopine. [, , ] This accumulation has been linked to developmental defects in humans (hyperlysinemia II) [, ] and mice. [] In C. elegans, elevated L-saccharopine disrupts mitochondrial homeostasis, leading to growth defects. []

Q12: Can dietary manipulation influence lysine catabolism?

A12: Research suggests that dietary factors can influence lysine catabolism. Studies in pigs revealed that diets low in lysine led to a reduction in liver LKR activity and AASS protein expression. [] This suggests a potential mechanism for lysine conservation in response to dietary limitations. []

Q13: What are some future research directions for understanding L-saccharopine's role in stress response?

A13: Research indicates a potential role for L-saccharopine and the saccharopine pathway in plant stress responses. [, ] Future studies could investigate:

Q14: What are the therapeutic implications of targeting L-saccharopine metabolism?

A14: Understanding L-saccharopine metabolism holds therapeutic potential for diseases like hyperlysinemia II (saccharopinuria) and glutaric aciduria type I. [, ] Future research could explore:

- Developing specific inhibitors of LKR as a potential treatment strategy for hyperlysinemia II. []

- Investigating the therapeutic potential of stimulating alternative lysine degradation pathways, such as the pipecolate pathway, in treating glutaric aciduria type I. []

Q15: What are the implications of L-saccharopine metabolism for crop improvement?

A15: Manipulating the saccharopine pathway, particularly by downregulating LKR/SDH, can lead to increased lysine accumulation in seeds. [] This finding has significant implications for developing nutritionally enhanced crops. Further research is needed to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

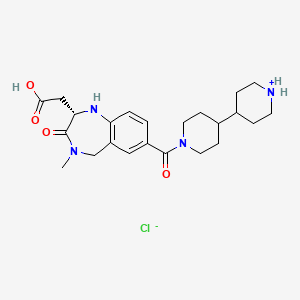

![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)